molecular formula C21H24N2O2 B5719391 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

Cat. No. B5719391
M. Wt: 336.4 g/mol
InChI Key: KFDXXHVFHVMXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide, also known as BTCP, is a chemical compound that has been extensively studied for its potential use as a psychoactive drug. However, it has also shown promise in scientific research for its ability to modulate the activity of certain neurotransmitters in the brain. In

Mechanism of Action

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide acts as a selective dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine levels in the synaptic cleft. This increased dopamine activity can lead to enhanced mood and motivation, as well as decreased anxiety and stress.
Biochemical and Physiological Effects:
In addition to its effects on dopamine, 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has also been shown to modulate the activity of other neurotransmitters, including norepinephrine and serotonin. It has been shown to increase norepinephrine levels in the brain, leading to increased alertness and arousal. It has also been shown to increase serotonin levels, which may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide in lab experiments is its ability to selectively target dopamine reuptake, allowing for more precise manipulation of dopamine activity in the brain. However, one limitation of 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is its potential for abuse, as it has been shown to have psychoactive effects at high doses.

Future Directions

There are several potential future directions for 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide research. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating depression and anxiety, as it has shown anxiolytic and antidepressant effects in animal models. Additionally, further research is needed to fully understand the mechanisms of action of 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide and its potential for clinical use.
In conclusion, 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide is a chemical compound that has shown promise in scientific research for its ability to modulate the activity of certain neurotransmitters in the brain. While it has potential for use in treating various neurological and psychiatric disorders, further research is needed to fully understand its mechanisms of action and potential for clinical use.

Synthesis Methods

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide can be synthesized through a multi-step process starting from 2-methylbenzoic acid. The first step involves the conversion of 2-methylbenzoic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylcyclohexanone in the presence of a base to form the corresponding ketone. Finally, the ketone is converted to 2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide through a hydrazine derivative reaction.

Scientific Research Applications

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide has been studied for its potential use in treating various neurological and psychiatric disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of dopamine, norepinephrine, and serotonin neurotransmitters in the brain, which are involved in regulating mood, motivation, and reward.

properties

IUPAC Name

2-methyl-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-7-5-6-10-19(15)21(25)23-22-20(24)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-10,17-18H,11-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDXXHVFHVMXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N'-[(4-phenylcyclohexyl)carbonyl]benzohydrazide

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